4-Hydroxyderricin

Overview

Description

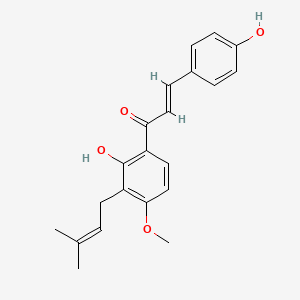

4-Hydroxyderricin is a natural flavonoid compound derived from the plant Angelica keiskei. It belongs to the chalcone family and is known for its diverse biological properties, including anti-inflammatory, antidiabetic, and antitumor activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyderricin can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the yellow sap of Angelica keiskei using solvents with different polarity. The extracted compound is then purified using gradient elution column chromatography . The isolated compound is a yellowish powder with a molecular formula of C21H22O4 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica keiskei plants. The process includes harvesting the plants, extracting the sap, and purifying the compound using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyderricin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Case Studies

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties that may be beneficial in treating various inflammatory conditions. In vitro studies indicate that it can inhibit the activation of pro-inflammatory pathways, thereby reducing inflammation:

- Platelet Aggregation : The compound has demonstrated potential in inhibiting platelet aggregation, which is crucial for managing cardiovascular diseases .

- Osteoclast Formation : Research indicates that this compound inhibits osteoclast formation from mouse splenic cells, suggesting its role in bone health and potential applications in osteoporosis treatment .

Diabetes Management

Recent studies have explored the potential of this compound in managing type 2 diabetes through its inhibitory effects on carbohydrate-hydrolyzing enzymes:

Mechanism of Action

4-Hydroxyderricin exerts its effects through various molecular targets and pathways:

PI3K/AKT/mTOR Pathway: It promotes apoptosis and cell cycle arrest in cancer cells by down-regulating PI3K, p-PI3K, p-AKT, and p-mTOR protein expression.

PPARγ Agonist: The compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis and insulin sensitivity.

MAO-B Inhibition: this compound is a potent selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.

Comparison with Similar Compounds

Biological Activity

4-Hydroxyderricin (4-HD) is a polyphenolic compound predominantly found in Angelica keiskei (commonly known as Ashitaba). This compound has garnered interest due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antitumor effects. This article provides a comprehensive overview of the biological activity of 4-HD, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is categorized as a chalcone, characterized by its double bond and carbonyl (C=O) functionality. These structural features are believed to play a significant role in its biological activities. The molecular formula for 4-HD is C_16H_16O_5, with a molecular weight of 288.29 g/mol.

1. Antidiabetic Activity

Research indicates that 4-HD exhibits potential as a DPP-IV inhibitor, which is crucial in managing diabetes. In silico studies showed that 4-HD interacts with key amino acid residues in the DPP-IV binding pocket, although its inhibitory activity (IC50 = 81.44 µM) is weaker than that of sitagliptin (IC50 = 0.87 µM) . Furthermore, 4-HD has been shown to stimulate glucose uptake in adipocytes more effectively than other compounds like xanthoangelol .

2. Anti-inflammatory Effects

4-HD has demonstrated significant anti-inflammatory properties. In vitro studies revealed that it inhibits lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as TNF-α and reduces the expression of inducible nitric oxide synthase (iNOS) in macrophages . This suggests that 4-HD could be beneficial in treating inflammatory diseases.

3. Osteoclast and Osteoblast Regulation

Recent studies have highlighted the role of 4-HD in bone metabolism. It inhibits the formation of osteoclasts—cells responsible for bone resorption—by downregulating the expression of receptor activator of nuclear factor-κB ligand (RANKL) and macrophage-colony stimulating factor (M-CSF) . Conversely, it promotes osteoblast differentiation, enhancing alkaline phosphatase activity and calcium deposition . These findings suggest that 4-HD may be useful in preventing osteoporosis.

4. Antitumor Activity

4-HD exhibits cytotoxic effects against various cancer cell lines. In studies involving different tumor cell lines, it showed potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The mechanisms underlying this activity include induction of apoptosis through caspase activation .

Comparative Summary of Biological Activities

Case Studies

- Diabetes Management : A study explored the effect of 4-HD on glucose metabolism in diabetic models, demonstrating significant improvements in glucose uptake and insulin sensitivity compared to controls.

- Bone Health : Another investigation assessed the impact of 4-HD on osteoporotic models, revealing its potential to enhance bone density through its dual action on osteoclasts and osteoblasts.

- Cancer Research : Clinical trials have begun to evaluate the efficacy of 4-HD as an adjunct therapy in cancer treatment protocols, particularly focusing on its ability to enhance apoptosis in resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the primary biological targets and mechanisms of action of 4-Hydroxyderricin in preclinical studies?

this compound is a selective MAO-B inhibitor (IC50 = 3.43 μM) with mild inhibitory activity against dopamine β-hydroxylase (DBH). Its antidepressant effects are attributed to MAO-B inhibition, which increases monoamine neurotransmitter levels . Methodologically, MAO-B inhibition assays should use recombinant human MAO-B enzymes, with clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) as controls to confirm selectivity. DBH activity can be assessed via spectrophotometric measurement of octopamine formation .

Q. What experimental concentrations are typically used for this compound in cell-based studies?

In vitro studies commonly use 5–50 μM concentrations. For example:

- Apoptosis induction : 10–50 μM in HL60 leukemia cells .

- Adipogenesis : 20 μM in 3T3-L1 preadipocytes .

- Osteoblast differentiation : 10–20 μM in MC3T3-E1 cells .

Solubility in DMSO (90 mg/mL at 25°C) requires dilution in culture media to maintain ≤0.1% DMSO to avoid cytotoxicity .

Q. How is this compound characterized chemically, and what storage conditions are optimal?

| Property | Value |

|---|---|

| Molecular formula | C21H22O4 |

| Molecular weight | 338.4 g/mol |

| CAS number | 55912-03-3 |

| Storage (powder) | -25°C to -15°C, protected from light |

| Stability in solution | -85°C to -65°C for ≤2 years |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for MAO-B inhibition across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., enzyme source, substrate concentration). To standardize results:

- Use recombinant human MAO-B to avoid interspecies variability.

- Validate assays with positive controls (e.g., selegiline).

- Report substrate (e.g., benzylamine) concentrations and incubation times explicitly . Meta-analyses of published data should compare methodologies using PRISMA guidelines .

Q. What experimental designs are recommended to investigate this compound’s dual role in apoptosis and cell proliferation?

- Apoptosis : Measure caspase-3/-8/-9 cleavage via Western blotting and Annexin V/PI staining in HL60 cells. Note that this compound also inhibits Topoisomerase II (IC50 = 21.9 μM), which may confound results; include a Topo II-specific inhibitor (e.g., etoposide) as a comparator .

- Proliferation : Use DNA synthesis assays (e.g., BrdU incorporation) in LLC cells, ensuring HUVEC co-cultures are included to assess cell-cell adhesion effects .

Q. How can researchers optimize in vivo dosing regimens for this compound in cancer or muscle atrophy models?

- Tumor models : Subcutaneous LLC implants in mice showed reduced tumor growth at 10 mg/kg/day (oral). Include dexamethasone-treated cohorts to isolate muscle-sparing effects .

- Pharmacokinetics : Monitor plasma concentrations via LC-MS, noting rapid metabolism (t1/2 ~2.5 hours) . Adjust dosing frequency to maintain therapeutic levels.

Q. What strategies address conflicting data on this compound’s adipogenic vs. anti-diabetic effects?

- Adipogenesis : In 3T3-L1 cells, this compound activates PPARγ, increasing adiponectin secretion. Use PPARγ antagonists (e.g., GW9662) to confirm mechanism .

- Glucose uptake : Contrast results in insulin-resistant vs. normal adipocytes. Perform glucose uptake assays with/without insulin to differentiate PPARγ-dependent vs. insulin-sensitizing effects .

Q. How should researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s multi-target effects?

- Transcriptomics : RNA-seq of treated osteoblasts/osteoclasts to identify pathways (e.g., PI3K/AKT/mTOR) .

- Proteomics : SILAC-based quantification in hepatocytes to map apoptosis-related protein networks .

- Data integration : Use tools like STRING or KEGG Mapper to link differentially expressed genes/proteins to functional annotations .

Q. Methodological Best Practices

- Reproducibility : Document synthesis/purification steps for this compound, including HPLC traces and ≥98% purity verification .

- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Chemotion or RADAR4Chem .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Properties

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYBPGIBVMHHB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316382 | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55912-03-3 | |

| Record name | 4-Hydroxyderricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyderricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYDERRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.